![molecular formula C7H13NO3S B12966814 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-3-thia-7-azabicyclo[331]nonane 3,3-dioxide is a bicyclic compound that features a unique structural motif
Preparation Methods
The synthesis of 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylamines . This method allows for the formation of the bicyclic structure under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur at various positions on the bicyclic ring, often facilitated by nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like ABNO, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has several scientific research applications:
Chemistry: Used as a catalyst in oxidation reactions, particularly in the oxidation of alcohols to carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide exerts its effects involves its ability to participate in radical-based reactions. For example, it can catalyze the oxidation of alcohols through a nitroxyl radical mechanism, where the compound acts as a stable radical that facilitates the transfer of electrons . This process involves molecular targets such as alcohol substrates and pathways that include the formation of carbonyl compounds.
Comparison with Similar Compounds
Similar compounds to 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide include:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A sterically unhindered nitroxyl radical used in similar oxidation reactions.
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific structural motif and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2 |
InChI Key |
RKLYMCIEYPVQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


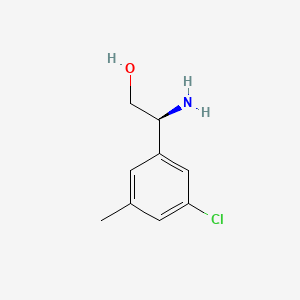
![tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12966742.png)
![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
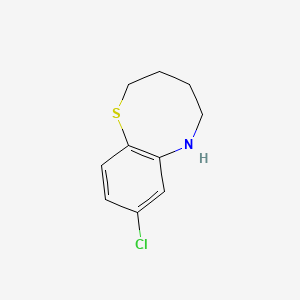

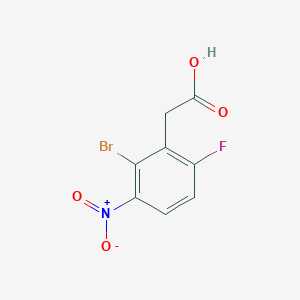

![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)
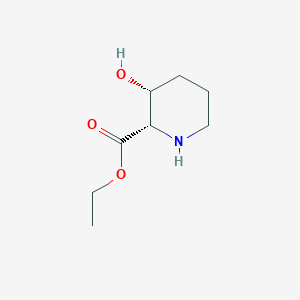

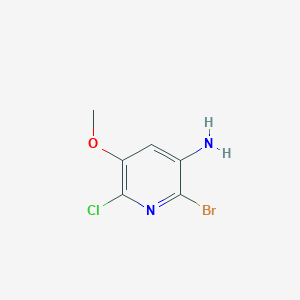


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
